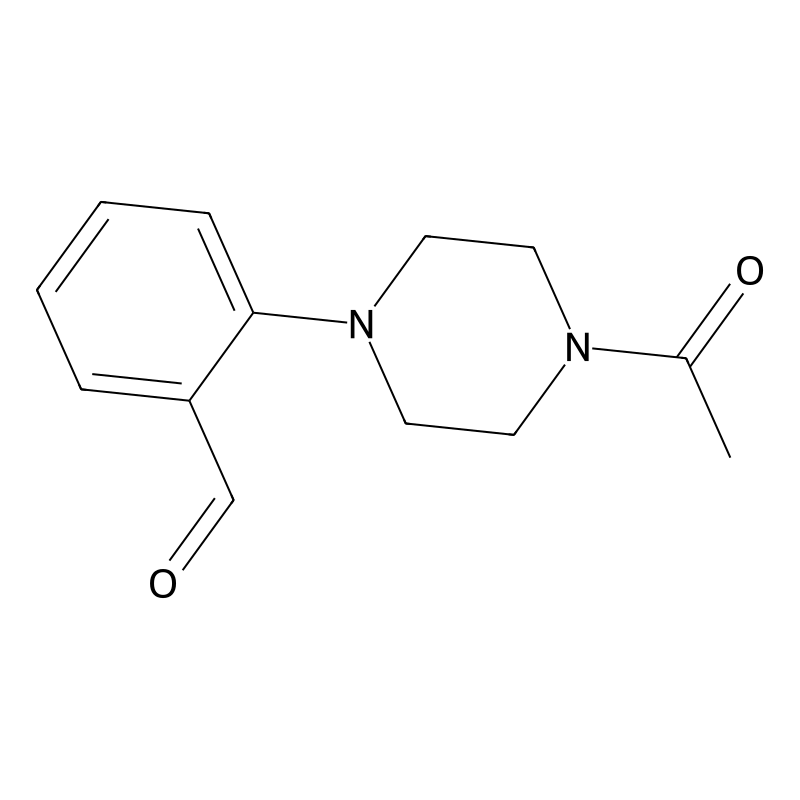2-(4-Acetylpiperazin-1-yl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Field: Medicinal Chemistry
Results or Outcomes: These derivatives have been tested as acetylcholinesterase inhibitors (AChEIs). Acetylcholinesterase inhibitors are drugs that increase the levels of acetylcholine, a neurotransmitter, in the brain.
2-(4-Acetylpiperazin-1-yl)benzaldehyde is an organic compound characterized by the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol. This compound features a benzaldehyde group attached to a piperazine derivative, specifically a piperazine ring substituted with an acetyl group at the 4-position. Its structure contributes to its potential utility in various biochemical applications, particularly in medicinal chemistry and pharmaceutical research .
- Condensation Reactions: This compound can undergo condensation with primary amines to form imines, which are important intermediates in organic synthesis.
- Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Nucleophilic Addition: The electrophilic carbon of the aldehyde can react with nucleophiles, leading to various derivatives useful in synthetic chemistry.
Research indicates that 2-(4-Acetylpiperazin-1-yl)benzaldehyde exhibits biological activities that may be relevant in pharmacology. It has shown potential as an antitumor agent and may possess antimicrobial properties. The presence of the piperazine ring is often associated with enhanced bioactivity, particularly in central nervous system targets, suggesting its possible role in developing neuroactive compounds .
Several methods exist for synthesizing 2-(4-Acetylpiperazin-1-yl)benzaldehyde:
- Acetylation of Piperazine: Starting with piperazine, it can be acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
- Formylation: The resulting 4-acetylpiperazine can be reacted with benzaldehyde under appropriate conditions (such as using a Lewis acid catalyst) to yield the final product.
- One-Pot Synthesis: A one-pot method combining both acetylation and formylation has also been reported, streamlining the synthesis process.
2-(4-Acetylpiperazin-1-yl)benzaldehyde finds applications in various fields:
- Pharmaceutical Research: Its potential as a scaffold for drug development makes it valuable in medicinal chemistry.
- Biochemical Studies: Used as a biochemical tool for proteomics research, it aids in studying protein interactions and functions.
- Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules.
Interaction studies involving 2-(4-Acetylpiperazin-1-yl)benzaldehyde have focused on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurochemical pathways. Further research is needed to elucidate its full pharmacological profile and mechanisms of action.
Several compounds share structural similarities with 2-(4-Acetylpiperazin-1-yl)benzaldehyde, offering insights into its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Piperazin-1-yl-benzaldehyde | C₁₁H₁₄N₂O | Lacks acetyl substitution; primarily studied for its neuroactivity. |
| 4-(4-Acetylpiperazin-1-yl)benzaldehyde | C₁₅H₁₈N₂O₃ | Contains an ethoxy group; shows different reactivity patterns. |
| N-(4-Acetylpiperazin-1-yl)benzamide | C₁₃H₁₈N₂O₂ | Amide instead of aldehyde; alters biological activity profile. |
The unique combination of the benzaldehyde functional group and the piperazine ring in 2-(4-Acetylpiperazin-1-yl)benzaldehyde distinguishes it from these similar compounds, potentially enhancing its bioactivity and application scope in drug development .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








